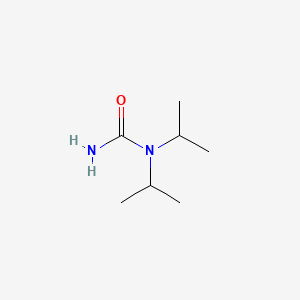

N,N-Bis(1-methylethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-di(propan-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(2)9(6(3)4)7(8)10/h5-6H,1-4H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHBGEQYIZTYHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228176 | |

| Record name | Urea, N,N-bis(1-methylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77464-05-2 | |

| Record name | N,N-Bis(1-methylethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77464-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1,1-diisopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077464052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N,N-bis(1-methylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Bis 1 Methylethyl Urea and Its Analogues

Conventional Synthetic Routes to N-Substituted Ureas

The classical synthesis of N-substituted ureas has historically relied on a few key reactive intermediates, namely isocyanates and their precursors. These methods are well-established but often involve hazardous materials.

Phosgene (B1210022) and Isocyanate-Based Syntheses

The use of phosgene (COCl₂) and isocyanates represents one of the most traditional and widely employed methods for the synthesis of ureas. nih.govnih.gov Phosgene, a highly toxic gas, reacts with primary or secondary amines to form a carbamoyl (B1232498) chloride, which can then react with another amine to produce a urea (B33335). Alternatively, an amine can be directly converted to an isocyanate, which subsequently reacts with another amine to form the urea linkage. researchgate.net

A common and high-yielding route to N,N-Bis(1-methylethyl)urea involves the reaction of isopropyl isocyanate with isopropylamine (B41738). This reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. The use of a base, such as sodium hydride, can facilitate the deprotonation of the amine, enhancing its nucleophilicity.

Table 1: Isocyanate-Based Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Base | Yield | Reference |

| Isopropyl isocyanate | Isopropylamine | Tetrahydrofuran (THF) | Sodium Hydride (NaH) | 88% |

This method is advantageous due to its typically high yields and relatively mild reaction conditions. However, the toxicity and handling requirements of isocyanates are significant drawbacks.

Carbamoyl Chloride Approaches

The carbamoyl chloride approach is another established method for urea synthesis. google.com This route involves the reaction of a carbamoyl chloride with an amine. For the synthesis of this compound, this would involve the reaction of N,N-diisopropylcarbamoyl chloride with an appropriate amine. N,N-Diisopropylcarbamoyl chloride is a commercially available solid, making it a more manageable reagent than gaseous phosgene. fishersci.com

The general reaction involves the nucleophilic substitution of the chloride on the carbamoyl chloride by an amine. While specific procedural details for the synthesis of this compound via this route are not extensively documented in readily available literature, the methodology is a standard practice in organic synthesis for creating substituted ureas.

Advanced and Sustainable Synthetic Approaches for this compound

In response to the environmental and safety concerns associated with conventional methods, significant research has been directed towards developing more sustainable and advanced synthetic strategies. These approaches often focus on catalyst-driven reactions and the use of less toxic starting materials.

Catalyst-Free Nucleophilic Additions in Aqueous Media

A significant advancement in the sustainable synthesis of N-substituted ureas is the development of catalyst-free reactions in water. researchgate.net This approach aligns with the principles of green chemistry by eliminating the need for organic solvents and metal catalysts. A notable method involves the nucleophilic addition of amines to potassium isocyanate in water. researchgate.net This process has been shown to be effective for a variety of N-substituted ureas, providing good to excellent yields with high purity, often requiring only simple filtration for product isolation. researchgate.net

While a specific example for the synthesis of this compound using this method is not explicitly detailed, the general applicability of the reaction suggests its potential. A related methodology has been patented for the synthesis of the analogous N,N'-diisopropylthiourea, which involves the reaction of thiourea (B124793) and diisopropylamine (B44863) in water, catalyzed by PEG-400, with yields reported around 70-80%. google.com This suggests that similar aqueous-based systems could be adapted for the synthesis of this compound.

Table 2: Catalyst-Free Synthesis of N-Substituted Ureas in Water

| Amine | Reagent | Solvent | Yield | Reference |

| Various primary and secondary amines | Potassium Isocyanate | Water | Good to Excellent | researchgate.net |

Dehydrogenative Coupling Strategies

Dehydrogenative coupling has emerged as a powerful and atom-economical strategy for forming C-N bonds, including the urea linkage. These reactions typically involve the coupling of an amine with a C1 source, such as methanol (B129727), with the liberation of hydrogen gas as the only byproduct. rsc.orgnih.gov This avoids the use of toxic reagents like phosgene and isocyanates. rsc.org

Ruthenium and iron-based pincer complexes have been demonstrated as effective catalysts for the dehydrogenative coupling of amines and methanol to produce symmetrical ureas. rsc.orgacs.org Mechanistic studies suggest a stepwise pathway involving the dehydrogenation of methanol to formaldehyde, which is then trapped by an amine to form a formamide (B127407). The formamide is subsequently dehydrogenated to a transient isocyanate, which reacts with another equivalent of the amine to yield the urea. rsc.org

Table 3: Iron-Catalyzed Dehydrogenative Synthesis of Symmetrical Ureas

| Amine | Catalyst | Temperature | Yield | Reference |

| Cyclohexylamine | iPrPNPFe(H)(CO) | 120 °C | 33% | rsc.org |

| Benzylamine | iPrPNPFe(H)(CO) | 120 °C | 80% | rsc.org |

Although data for this compound is not specified, the successful synthesis of other symmetrically substituted ureas, such as 1,3-dicyclohexylurea, highlights the potential of this methodology. rsc.org

Manganese-Catalyzed Dehydrogenative Synthesis

The use of earth-abundant and less toxic metals as catalysts is a key goal in sustainable chemistry. Manganese, being the second most abundant transition metal, has garnered significant attention. Pincer complexes of manganese have been shown to be effective catalysts for the dehydrogenative synthesis of a wide variety of symmetrical and unsymmetrical urea derivatives and polyureas from amines and methanol. nih.govacs.org

This catalytic process is atom-economic and sustainable, releasing only hydrogen gas as a byproduct. acs.org The reaction proceeds through an isocyanate intermediate, similar to the iron and ruthenium-catalyzed systems. nih.gov The manganese-catalyzed protocol has been successfully applied to a broad range of substrates, affording moderate to quantitative yields. acs.org While specific yields for this compound are not provided in the key literature, the methodology is robust for various other alkylamines. acs.org

Table 4: Manganese-Catalyzed Dehydrogenative Synthesis of Symmetrical Ureas

| Amine | Catalyst System | Temperature | Yield | Reference |

| Octylamine | Mn-pincer complex / KOtBu | 150 °C | 99% | acs.org |

| Cyclohexylamine | Mn-pincer complex / KOtBu | 150 °C | 85% | acs.org |

| Benzylamine | Mn-pincer complex / KOtBu | 150 °C | 96% | acs.org |

Ruthenium-Catalyzed Urea Synthesis from Alternative C1 Feedstocks

The development of sustainable chemical processes has led to the exploration of alternative carbon monoxide (CO) surrogates for urea synthesis, with a focus on ruthenium-catalyzed reactions. One such method utilizes N,N-dimethylformamide (DMF) as a CO source, avoiding the direct and hazardous use of carbon monoxide gas. nih.gov This catalytic protocol is effective for producing a range of urea derivatives, including functionalized ones, with the liberation of hydrogen gas and without the need for stoichiometric activating reagents. nih.govacs.org

The reaction is proposed to proceed through the activation of the N-H bond of amines by a ruthenium pincer complex, which operates via an "amine-amide" metal-ligand cooperation. nih.govacs.org This is followed by the in situ catalytic formyl C-H activation of DMF, which decomposes to CO and dimethylamine. nih.gov A subsequent CO insertion and reaction with amines lead to the formation of the urea compound. nih.gov A key intermediate in this process, an oxygen-atom-bridged dinuclear ruthenium complex, has been isolated and shown to be catalytically active for urea synthesis. acs.org

Another approach involves the use of carbon dioxide (CO2) as a C1 feedstock. Ruthenium-catalyzed semi-hydrogenation of CO2-derived ureas presents a viable route to valuable chemicals. researchgate.net This method provides an indirect pathway for the chemical transformation of CO2 under milder conditions than direct catalysis, which often requires high temperatures and pressures. researchgate.net Additionally, ruthenium-phosphine complexes have been identified as effective catalysts for the synthesis of urea from formamide, which can be derived from CO2 and hydrogen. google.com This process can proceed with or without the addition of ammonia (B1221849) and offers the benefit of producing reusable hydrogen gas. google.com

The table below summarizes the key aspects of ruthenium-catalyzed urea synthesis from alternative C1 feedstocks.

Table 1: Ruthenium-Catalyzed Synthesis of Ureas from Alternative C1 Feedstocks

| C1 Feedstock | Catalyst System | Key Features | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Ruthenium pincer complex | Avoids direct use of CO gas; proceeds via N-H activation and in situ CO generation. | nih.govacs.org |

| Carbon Dioxide (CO2) | Ruthenium catalysts | Indirect transformation of CO2 via semi-hydrogenation of CO2-derived ureas. | researchgate.net |

Synthesis of Symmetrical and Unsymmetrical this compound Derivatives

The synthesis of both symmetrical and unsymmetrical derivatives of N,N'-Bis(1-methylethyl)urea is crucial for various applications, including in the development of pharmaceuticals and agrochemicals. ontosight.aibiointerfaceresearch.com

Symmetrical Derivatives:

The classical and most direct method for preparing symmetrical ureas involves the reaction of an amine with phosgene or a phosgene equivalent like N,N'-carbonyldiimidazole (CDI). nih.govresearchgate.net CDI is considered a safer alternative as it does not produce chlorinated byproducts. nih.gov The reaction of isopropylamine with urea or isocyanic acid is a known route to synthesize the symmetrical 1,3-diisopropylurea (B130632). ontosight.ai

Unsymmetrical Derivatives:

The synthesis of unsymmetrical ureas requires more controlled, often multi-step, procedures. One common strategy involves the in-situ generation of an isocyanate intermediate from a primary amide via a Hofmann rearrangement, followed by nucleophilic addition of a different amine. organic-chemistry.org Another approach is the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate, which allows for the one-pot synthesis of unsymmetrical N,N′-di- and N,N,N′-trisubstituted ureas. organic-chemistry.org

A one-pot, three-component reaction has been developed for the synthesis of unsymmetrical urea derivatives. rsc.org The consecutive addition of different amines to a reaction mixture can also yield unsymmetrical urea compounds. nih.gov Furthermore, hypervalent iodine reagents like PhI(OAc)2 have been used to mediate the synthesis of unsymmetrical ureas under mild conditions, avoiding the use of toxic transition metals. mdpi.com

The following table provides examples of synthesized unsymmetrical N,N'-Bis(1-methylethyl)urea derivatives and their reported yields.

Table 2: Examples of Synthesized Unsymmetrical N,N'-Bis(1-methylethyl)urea Derivatives

| Derivative Name | Reactants | Yield (%) | Reference |

|---|---|---|---|

| 1-(2-Chloro-3-oxocyclohex-1-en-1-yl)-1,3-diisopropylurea | 2-diazo-5,5-dimethylcyclohexane-1,3-dione, N,N'-methanediylidenebis(propan-2-amine) | 85 | rsc.org |

| 1-(2-Chloro-5-methyl-3-oxocyclohex-1-en-1-yl)-1,3-diisopropylurea | Not specified | 83 | rsc.org |

Scalability and Industrial Relevance of Synthetic Methods

For a synthetic method to be industrially viable, it must be scalable, cost-effective, and environmentally sustainable. Several methods for the synthesis of N,N'-Bis(1-methylethyl)urea and its precursor, N,N'-diisopropylthiourea, have been developed with these factors in mind.

A notable green and scalable process involves the use of polyethylene (B3416737) glycol (PEG)-400 as a catalyst for the reaction of thiourea and diisopropylamine in water. google.com This method is advantageous due to the recyclability of the solvent and catalyst, mild reaction conditions, and simple product isolation, making it suitable for large-scale industrial production. google.com The optimized parameters for this reaction include a molar ratio of thiourea to diisopropylamine of 0.5:1, a PEG-400 loading of 4% relative to thiourea, and a reaction time of 24-30 hours at reflux.

Another industrially relevant synthesis involves the use of carbon disulfide and isopropylamine to produce N,N'-diisopropyl dithiocarbamate, which is then oxidized to yield N,N'-diisopropylcarbodiimide (DIC). DIC is a crucial reagent in peptide synthesis, and its byproduct is the more soluble diisopropylurea, which simplifies purification. nih.gov

The table below compares different synthesis methods based on their scalability and environmental impact.

Table 3: Comparison of Synthesis Methods for Scalability and Environmental Impact | Method | Key Features | Scalability | Environmental Impact | Reference | | --- | --- | --- | --- | | PEG-400 Catalyzed Synthesis | Uses water as a solvent; catalyst and solvent are recyclable. | High | Low | google.com | | Carbon Disulfide-Based Synthesis | Utilizes inexpensive reagents for the production of DIC. | High | Medium (involves CS2) | | | Isocyanate-Amine Reaction | Mild conditions and short reaction times. | Moderate | Medium (uses THF solvent) | |

Chemical Reactivity and Mechanistic Investigations

Role as a Coupling Reagent in Organic Reactions

While N,N'-Bis(1-methylethyl)urea is more commonly known as the byproduct of DIC-mediated coupling reactions, its direct application as a coupling reagent is less prevalent. It is the precursor, DIC, that is the active coupling agent. kemilab.compeptide.com DIC is widely used to facilitate the formation of amide and ester bonds by activating carboxylic acids. peptide.comwikipedia.org The resulting N,N'-Bis(1-methylethyl)urea is generally considered a stable endpoint of the coupling reaction. chemeurope.com

Applications in Solid-Phase Peptide Synthesis (SPPS)

In the context of Solid-Phase Peptide Synthesis (SPPS), N,N'-Bis(1-methylethyl)urea is the urea (B33335) byproduct formed when N,N'-diisopropylcarbodiimide (DIC) is used as the coupling reagent. nih.gov The choice of DIC over other carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), is often favored in SPPS due to the physical properties of the resulting urea byproduct. wikipedia.orgchemeurope.com

Recent advancements in SPPS have focused on minimizing solvent-intensive washing steps. researchgate.net One such process involves the removal of a volatile deprotection base by bulk evaporation, a method that has been successfully demonstrated without compromising product quality for even long and complex peptide sequences. researchgate.netsmolecule.com In these "wash-free" protocols, the reaction mixture in the coupling step contains the Fmoc-protected peptide resin, an amino ester, DIC, and consequently, the formed N,N'-Bis(1-methylethyl)urea. researchgate.net

Precursor in the Synthesis of N-Acyl Ureas

N,N'-Bis(1-methylethyl)urea can serve as a starting material in certain synthetic routes. However, it is more common for N-acyl ureas to be synthesized from the reaction of carboxylic acids with carbodiimides like DIC. researchgate.netresearchgate.netias.ac.in In these reactions, the carbodiimide (B86325) activates the carboxylic acid, which can then rearrange to form the stable N-acylurea as a side product or, under specific conditions, as the desired product. wikipedia.orgchemeurope.com

The direct synthesis of N-acyl ureas from N,N'-Bis(1-methylethyl)urea is less common but conceptually possible. For instance, the reaction of N,N'-disubstituted ureas with acylating agents could potentially yield N-acyl ureas.

Research has shown that N-benzoyl-N,N'-dialkylureas can be synthesized efficiently by reacting arylcarboxylic acids with N,N'-disubstituted carbodiimides under solvent-free conditions, using either microwave radiation or conventional heating. researchgate.net Similarly, N-acylurea derivatives have been prepared in high yields by reacting benzoic acid or (E)-cinnamic acid derivatives with N,N'-dialkyl carbodiimides in water at room temperature. researchgate.netias.ac.in These methods highlight the role of carbodiimides as precursors to N-acyl ureas, with N,N'-Bis(1-methylethyl)urea being the structural basis for the resulting urea core.

Mechanisms of Conversion Reactions Involving N,N'-Bis(1-methylethyl)urea

The primary conversion reaction involving N,N'-Bis(1-methylethyl)urea is its formation from the hydrolysis of N,N'-diisopropylcarbodiimide (DIC). nih.gov This reaction is a key aspect of DIC's function as a coupling reagent.

The mechanism of amide bond formation using a carbodiimide like DIC proceeds through a critical intermediate, an O-acylisourea. This intermediate is formed when a carboxylic acid reacts with the carbodiimide. wikipedia.orgchemeurope.com The O-acylisourea is highly activated and can react with an amine to form the desired amide bond and N,N'-Bis(1-methylethyl)urea. chemeurope.com

However, the O-acylisourea can also undergo an intramolecular rearrangement, known as an O→N acyl shift, to form a stable N-acylurea. wikipedia.orgiris-biotech.de This rearrangement is a significant side reaction that can reduce the yield of the desired amide. The use of solvents with low dielectric constants, such as dichloromethane, can help to minimize this side reaction. wikipedia.orgchemeurope.com

Another potential reaction pathway for the O-acylisourea intermediate is its reaction with another molecule of the carboxylic acid to form an acid anhydride (B1165640). This anhydride can then react with an amine to produce the desired amide. wikipedia.orgchemeurope.com

In a different type of conversion, the cycloaddition of diphenylketene (B1584428) to diisopropylcarbodiimide has been studied to understand the reaction mechanism. The formation of N-diphenylacetyl-N,N'-diisopropylurea as a product when the reaction is quenched with water suggests a two-step process involving a dipolar intermediate. acs.org

Reaction Kinetics and Selectivity in Urea Formation

In the context of copolymerization, the reactivity ratios of monomers provide insight into the kinetics and selectivity of polymer formation. For the free-radical initiated copolymerization of N-methacryl-N,N'-diisopropylurea (MA-DiPrU) with styrene (B11656) (St), the reactivity ratios were determined to be r1 (MA-DiPrU) = 0.39 and r2 (St) = 1.03. researchgate.net These values indicate a tendency towards an alternating structure in the copolymer. researchgate.net The initial rate of this copolymerization was found to decrease as the concentration of the MA-DiPrU monomer in the feed increased. researchgate.net

The thermal decomposition of copolymers containing N,N'-diisopropylurea moieties also follows a specific kinetic pathway. These copolymers typically decompose in a two-step mechanism. The first step, occurring between 180°C and 250°C, involves the degradation of the diisopropylurea side chain to yield isopropylisocyanate. researchgate.net The remaining polymer then decomposes at higher temperatures. researchgate.net

Influence of Urea Carbonyl Group on Molecular Reactivity

The carbonyl group within the urea functionality of N,N'-Bis(1-methylethyl)urea plays a crucial role in its chemical behavior and interactions. The urea bond is generally very stable due to the delocalization of the nitrogen lone pairs into the carbonyl group, creating a resonance-stabilized structure. core.ac.uk

This stability can be influenced by the substituents on the nitrogen atoms. In the case of N,N'-Bis(1-methylethyl)urea, the isopropyl groups are not exceptionally bulky. However, the introduction of bulkier substituents on the nitrogen atoms of a urea can destabilize the urea bond by disrupting the coplanarity of the amide bonds. This disruption reduces the resonance effect and can lead to a reversible dissociation of the urea into an isocyanate and an amine. core.ac.uk This principle is utilized in the design of dynamic covalent networks and self-healing materials. core.ac.uk

The carbonyl group of the urea moiety is also a key site for intermolecular interactions, particularly hydrogen bonding. The oxygen atom can act as a hydrogen bond acceptor, while the N-H protons can act as hydrogen bond donors. These hydrogen bonding interactions are critical in its role as a template in the formation of molecularly imprinted polymers and in its interactions within biological systems.

In the context of N-acyl ureas derived from N,N'-Bis(1-methylethyl)urea, the presence of two carbonyl groups influences the molecule's conformation and reactivity. The delocalization of electrons across the N-acyl urea system affects the nucleophilicity and electrophilicity of the different atoms within the molecule.

Spectroscopic and Structural Characterization

Advanced Spectroscopic Characterization Techniques (e.g., NMR, FT-IR)

Spectroscopic methods are fundamental in identifying and characterizing N,N'-Bis(1-methylethyl)urea. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, in particular, offer detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the structure of N,N'-Bis(1-methylethyl)urea. In ¹H NMR, the chemical shifts and splitting patterns of the signals provide information about the different types of protons and their neighboring atoms. For instance, studies have reported specific chemical shifts for the methyl and methine protons of the isopropyl groups, as well as the N-H protons of the urea (B33335) moiety. ias.ac.in Similarly, ¹³C NMR spectroscopy provides distinct signals for the carbonyl carbon and the carbons of the isopropyl groups. ias.ac.inspectrabase.com These spectroscopic data are crucial for verifying the purity and identity of the compound.

Interactive Data Table: Representative NMR Data for N,N'-Bis(1-methylethyl)urea

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | 1.02 | d | 6.5 | CH₃ (isopropyl) |

| ¹H | 1.39 | d | 6.7 | CH₃ (isopropyl) |

| ¹H | 3.78-3.95 | m | CH (isopropyl) | |

| ¹H | 4.25-4.41 | m | CH (isopropyl) | |

| ¹H | 6.99 | br d | NH | |

| ¹³C | 20.8, 22.3 | CH₃ (isopropyl) | ||

| ¹³C | 42.7, 50.6 | CH (isopropyl) |

Note: The data presented are representative and may vary slightly depending on the solvent and experimental conditions. The data is based on a derivative of N,N'-Bis(1-methylethyl)urea. ias.ac.in

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the functional groups present in N,N'-Bis(1-methylethyl)urea. The IR spectrum of this compound displays characteristic absorption bands that correspond to specific molecular vibrations. A prominent feature is the strong absorption band associated with the carbonyl (C=O) stretching vibration. mdpi.com Additionally, the N-H stretching and bending vibrations of the urea group are readily observable. ias.ac.inacs.org The positions of these bands can be influenced by hydrogen bonding. mdpi.com For example, the IR spectrum of a hydrolysis product containing the N,N'-diisopropylurea moiety showed a characteristic C=O band at 1674 cm⁻¹. mdpi.com

Interactive Data Table: Key FT-IR Absorption Bands for Urea Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3280 | N-H Stretch | Urea | ias.ac.in |

| ~1705 | C=O Stretch | Urea (Acyl derivative) | ias.ac.in |

| ~1651 | Amide I (C=O Stretch) | Urea (Acyl derivative) | ias.ac.in |

| 1674 | C=O Stretch | N,N'-diisopropylurea | mdpi.com |

Conformational Analysis and Rotational Barriers in Alkyl-Substituted Ureas

The isopropyl groups in N,N'-Bis(1-methylethyl)urea are not static; they can rotate around the C-N bonds. Conformational analysis investigates the different spatial arrangements (conformers) of the molecule and their relative energies. Computational studies, using methods like B3LYP and MP2, have been employed to explore the potential energy surfaces for rotation around the N-C(sp³) bonds in alkyl-substituted ureas, including isopropylurea (B1583523) as a model. nih.govacs.org These studies have identified stable cis and trans isomers. nih.govacs.org

The energy required to rotate these groups is known as the rotational barrier. For isopropylurea, the maximum barrier to rotation for the isopropyl group was predicted to be 6.0 kcal/mol at the MP2 level of theory. nih.govacs.org Rotation around the central C-N bond of the urea group is more hindered, with calculated barriers in the range of 8.6-9.4 kcal/mol for alkylureas. nih.govacs.org These rotational barriers are influenced by steric hindrance and electronic effects.

Interactive Data Table: Calculated Rotational Barriers for Alkyl-Substituted Ureas

| Alkyl Group | Maximum Rotational Barrier (kcal/mol) | Method | Reference |

|---|---|---|---|

| Methyl | 0.9 | MP2 | nih.govacs.org |

| Ethyl | 6.2 | MP2 | nih.govacs.org |

| Isopropyl | 6.0 | MP2 | nih.govacs.org |

Hydrogen Bonding Networks and Intermolecular Interactions

The urea functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O). cymitquimica.comsmolecule.com This capability allows N,N'-Bis(1-methylethyl)urea to form extensive hydrogen bonding networks, which significantly influence its physical properties and how it interacts with other molecules. The N-H groups can form hydrogen bonds with the carbonyl oxygen of neighboring molecules, leading to the formation of dimers or larger aggregates. mdpi.com

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations for Urea (B33335) Derivatives

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. frontiersin.org These calculations are often employed for urea derivatives to elucidate the effects of substituent groups on the urea backbone. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. wikipedia.org It offers a good balance between accuracy and computational cost, making it suitable for studying systems like N,N'-diisopropylurea. wikipedia.orgaps.org

A study investigating the complexation between N,N'-diisopropylurea and methacrylic acid utilized DFT calculations at the B3LYP/6-311++G(d,p) level to model the chemical interactions. nih.gov The calculations, which included basis set superposition error (BSSE) corrections, were instrumental in understanding the binding properties and stability of the resulting complexes. nih.govdaneshyari.com The computed geometries and interaction energies reaffirmed experimental observations from NMR and IR spectroscopy, highlighting the validity of using DFT to study such host-guest systems. nih.gov Natural Bond Orbital (NBO) analysis was also performed to further explain the binding characteristics of the complexes. daneshyari.com

DFT calculations are also crucial in the design of molecularly imprinted polymers (MIPs), where understanding the interaction between a template molecule, such as N,N'-diisopropylurea, and a functional monomer is key. researchgate.net Theoretical calculations help in screening for the most suitable functional monomers and optimizing synthesis conditions by determining the stability of pre-polymerization complexes. researchgate.net

Table 1: DFT Calculation Parameters for N,N'-diisopropylurea Complex Study

| Parameter | Specification |

|---|---|

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Correction | Basis Set Superposition Error (BSSE) |

| Analysis | Natural Bond Orbital (NBO) |

Data from a study on the complexation of N,N'-diisopropylurea with methacrylic acid. nih.gov

Ab Initio Calculations and Force Field Benchmarking

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide high accuracy but are computationally more demanding than DFT. arxiv.org These methods are often used to benchmark and develop more computationally efficient models like molecular force fields. nccr-must.chresearchgate.netnih.gov Force fields are essential for performing large-scale molecular simulations to study the dynamic behavior and thermodynamic properties of molecules. arxiv.org

For urea derivatives, ab initio calculations can provide precise data on bond lengths, angles, and torsional profiles. arxiv.org This information is then used to parameterize force fields, ensuring that simulations accurately reflect the molecule's potential energy surface. researchgate.net For instance, force field parameters for post-translational modifications, which can include urea-like structures, have been developed using ab initio calculations to derive partial atomic charges and define bond parameters. nih.gov This process often involves fitting calculated electrostatic potentials (ESP) to obtain charges that are compatible with established force fields like AMBER. nih.gov

While specific ab initio studies dedicated solely to benchmarking force fields for N,N'-diisopropylurea are not prevalent in the reviewed literature, the general methodologies are well-established and applicable. nccr-must.chresearchgate.net The process involves generating a detailed potential energy surface from high-level ab initio calculations and then optimizing force field parameters to reproduce this surface accurately. nccr-must.ch

Theoretical Investigations of Reaction Mechanisms

Theoretical studies are crucial for elucidating the step-by-step pathways of chemical reactions, including the formation and decomposition of N,N'-diisopropylurea.

Elucidation of Urea Formation Pathways

The formation of N,N'-diisopropylurea often occurs as a byproduct or a key intermediate in various chemical reactions. One common pathway is the hydrolysis of N,N'-diisopropylcarbodiimide (DIC). unt.eduacs.org This reaction is significant in processes where DIC is used as a coupling agent, such as in peptide synthesis. acs.org The carbodiimide (B86325) reacts with water, leading to the formation of the corresponding urea. unt.edu

Another formation route involves the reaction of an isocyanate with an amine. Specifically, N,N'-diisopropylurea can be formed from the reaction between an isocyanate and N,N-diisopropylamine, which acts as a blocking agent. acs.org This reaction is utilized in the synthesis of polyurethanes, where the urea intermediate can decompose at higher temperatures to regenerate the isocyanate in situ. acs.org Theoretical studies can model the transition states and energy barriers associated with these nucleophilic addition reactions to understand the reaction kinetics and favorability under different conditions.

Analysis of Unimolecular Decomposition Pathways

The decomposition of urea derivatives can proceed through various pathways. For hindered N,N'-disubstituted ureas like N,N'-diisopropylurea, heating in a suitable solvent can lead to the formation of an isocyanate intermediate. whiterose.ac.uk This proposed mechanism involves the dissociation of the urea into an isocyanate and an amine. The generated isocyanate can then be trapped by various nucleophiles to create a range of new compounds. whiterose.ac.uk

Computational methods, such as ab initio molecular dynamics, are powerful tools for simulating the unimolecular decomposition of molecules. nih.gov These simulations can map out complex reaction pathways, identify transient intermediates, and predict the resulting fragments. nih.gov While specific studies on the unimolecular decomposition of N,N'-diisopropylurea using these advanced techniques were not found, the methodology has been successfully applied to other organic molecules, demonstrating its potential to provide detailed insights into the decomposition dynamics of urea derivatives. nih.govnih.gov

Prediction of Reaction Kinetics and Product Branching Ratios

Computational chemistry allows for the prediction of how fast a reaction will proceed (kinetics) and the relative amounts of different products that will be formed (branching ratios).

For reactions involving N,N'-diisopropylurea, such as its decomposition, transition state theory combined with electronic structure calculations can be used to compute activation energies. nih.gov Lower activation energies correspond to faster reaction rates. For example, in the thermal decomposition of hindered ureas, the activation barrier for dissociation into an isocyanate and an amine would determine the rate of the reaction. whiterose.ac.uk

By mapping out multiple competing reaction pathways and calculating the activation energy for each, it is possible to predict the product branching ratios. nih.gov The pathway with the lowest energy barrier will generally be the dominant one, leading to the major product. For instance, in the decomposition of a complex molecule, computational models can predict whether C-N bond cleavage is more favorable than C-C bond cleavage by comparing the respective activation energies. nih.gov Although detailed kinetic and branching ratio predictions for N,N'-diisopropylurea specifically are not extensively documented in the searched literature, the theoretical framework for such predictions is well-established in computational chemistry. nih.govcaltech.edu

Table 2: Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| N,N-Bis(1-methylethyl)urea | N,N'-diisopropylurea, IPU |

| Methacrylic acid | MAAH |

| N,N'-diisopropylcarbodiimide | DIC |

| Isopropyl isocyanate | |

| Isopropylamine (B41738) | |

| N,N-diisopropylamine | DIPA |

| Polyethylene (B3416737) glycol 400 | PEG-400 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry and drug discovery for predicting the biological activity of chemical compounds. nih.gov These studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

For urea derivatives, QSAR and SAR studies have been instrumental in designing and optimizing new therapeutic agents. nih.govnih.gov For instance, research on various urea derivatives has demonstrated that modifications to the chemical structure can significantly impact their inhibitory activity against certain enzymes. nih.gov While specific QSAR and SAR studies focusing exclusively on N,N'-Bis(1-methylethyl)urea are not extensively detailed in the provided results, the principles of these studies are broadly applicable. For example, in studies of related diaryl urea derivatives, descriptors related to size, degree of branching, aromaticity, and polarizability were found to affect their inhibitory activity. nih.gov

A common application of SAR is in the optimization of lead compounds. For example, studies on other urea derivatives have shown that the nature and position of substituents on aromatic rings can dramatically alter biological efficacy. nih.gov This highlights the importance of the structural arrangement of the molecule in its interaction with biological targets.

Table 1: Key Descriptors in QSAR/SAR Studies of Urea Derivatives

| Descriptor Category | Specific Descriptors | Impact on Activity |

| Steric | Molecular Size, Degree of Branching | Can influence binding affinity and specificity. nih.gov |

| Electronic | Electrostatic Potential, Polarizability | Affects interactions with polar residues in a binding site. nih.gov |

| Hydrophobic | LogP, Hydrophobic group substitutions | Can enhance binding through hydrophobic interactions. nih.gov |

| Topological | Connectivity Indices | Relates molecular structure to biological activity. |

This table is generated based on general principles of QSAR/SAR as applied to urea derivatives and may not directly reflect studies on N,N'-Bis(1-methylethyl)urea.

Docking Studies in Molecular Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand the binding mechanism of ligands with their protein targets.

In the context of urea derivatives, docking studies have been crucial in elucidating the binding modes and interactions within the active sites of enzymes. nih.govnih.gov For example, docking analyses of diaryl urea derivatives have revealed key hydrogen-bonding interactions between the urea moiety and specific amino acid residues like Glu500 and Asp593 in an allosteric pocket. nih.gov These interactions are often critical for the inhibitory activity of the compounds.

While specific docking studies for N,N'-Bis(1-methylethyl)urea were not found in the search results, the general methodology provides a framework for how its interactions could be analyzed. Such studies would involve preparing the 3D structure of the compound and docking it into the active site of a target protein to predict binding affinity and orientation. researchgate.net This information is invaluable for designing more potent and selective inhibitors.

Table 2: Common Interactions Observed in Docking Studies of Urea Derivatives

| Interaction Type | Interacting Groups | Significance |

| Hydrogen Bonding | Urea N-H and C=O groups with protein backbone or side chains. nih.gov | Major contributor to binding affinity and specificity. nih.gov |

| Hydrophobic Interactions | Alkyl or aryl substituents with nonpolar residues. | Stabilizes the ligand-protein complex. |

| van der Waals Forces | General close contacts between ligand and protein atoms. | Contributes to overall binding energy. |

This table is generated based on general principles of molecular docking as applied to urea derivatives and may not directly reflect studies on N,N'-Bis(1-methylethyl)urea.

Electrostatic Potential and Hirshfeld Surface Analysis in Crystallography

Electrostatic potential (ESP) and Hirshfeld surface analysis are powerful tools in crystallography for visualizing and quantifying intermolecular interactions within a crystal. nih.govmdpi.com The ESP map reveals the charge distribution on the molecular surface, indicating regions that are prone to electrophilic or nucleophilic attack. biointerfaceresearch.com

Hirshfeld surface analysis provides a graphical representation of intermolecular contacts in a crystal by mapping properties like d_norm (a normalized contact distance) onto the surface. mdpi.comnih.gov Red spots on the d_norm surface highlight close contacts, which are indicative of strong intermolecular interactions like hydrogen bonds. mdpi.com

Table 3: Information Derived from Electrostatic Potential and Hirshfeld Surface Analysis

| Analysis Type | Information Provided | Application |

| Electrostatic Potential (ESP) | Charge distribution, electrophilic and nucleophilic sites. biointerfaceresearch.com | Predicting reactivity and intermolecular interaction sites. biointerfaceresearch.com |

| Hirshfeld Surface (d_norm) | Visualization and quantification of intermolecular close contacts. mdpi.com | Identifying and characterizing hydrogen bonds and other weak interactions. nih.gov |

| 2D Fingerprint Plots | Deconvolution of the Hirshfeld surface into contributions from different atom pairs. | Quantifying the percentage contribution of various intermolecular contacts. |

This table is generated based on general principles of crystallographic analysis and may not directly reflect studies on N,N'-Bis(1-methylethyl)urea.

Applications in Advanced Materials and Chemical Industries

Reagent in Sample Preparation Protocols

N,N-Bis(1-methylethyl)urea serves as a reagent in specific laboratory sample preparation protocols. biosynth.comsmolecule.com For instance, it is utilized in the conversion of ethylmalonic acid to other chemical entities like methyl anthranilate and methyl ethyl malonic acid. biosynth.com While the precise mechanisms of these reactions are not always fully elucidated, it is believed that the compound may facilitate the formation of an enzyme-substrate complex. biosynth.com Its role in sample preparation underscores its utility in analytical and synthetic chemistry laboratories. smolecule.com

Development of Specialty Chemicals and Materials

The distinct properties of this compound make it a valuable component in the creation of new materials with specialized characteristics. Its capacity to form dynamic covalent bonds is a key attribute, contributing to the development of innovative materials such as self-healing and environmentally adaptive materials. Furthermore, it is used as an intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals. ontosight.ai The compound's ability to form complexes with metal ions, which can then act as catalysts, enhances reaction rates and selectivity in numerous organic reactions, proving its value in synthetic chemistry.

Precursors for Resin and Polymer Synthesis

This compound plays a crucial role as a precursor in the synthesis of various resins and polymers. rsc.org It is a key component in the synthesis of N-acyl ureas, which are important intermediates in the field of medicinal chemistry. smolecule.com

One notable application is in a method known as dynamic urea (B33335) bond-mediated polymerization (DUBMP). acs.org In this process, this compound is formed from the reaction of an isocyanate with a secondary amine, acting as a "blocked isocyanate." acs.org This intermediate becomes unstable at elevated temperatures (e.g., 110 °C), where it decomposes, allowing for the synthesis of polyurethanes. acs.org This approach has been successfully used to prepare lignin-based polyurethanes, demonstrating its utility in creating polymers from renewable resources. acs.org

Additionally, the byproduct of reactions involving N,N'-diisopropylcarbodiimide (DIC), N,N'-diisopropylurea, precipitates from the reaction mixture during certain polymerization processes, such as the synthesis of poly(ester-thioethers). rsc.org

Green Chemistry Applications

The use of this compound and its related chemistry aligns with several principles of green chemistry, primarily through the reduction of solvent usage in synthetic processes. smolecule.com

A significant application is in solid-phase peptide synthesis (SPPS), where its formation as a byproduct of using N,N'-diisopropylcarbodiimide (DIC) as a coupling reagent is part of a greener workflow. smolecule.com This process can eliminate the need for solvent-intensive washing steps during each amino acid addition cycle. smolecule.com The volatile base used for deprotection can be removed by evaporation at elevated temperatures, a process that has been successfully demonstrated at both research and production scales without compromising product quality. smolecule.com This approach significantly reduces solvent waste, a key goal in green chemistry. smolecule.com

Furthermore, the synthesis of N,N'-diisopropylthiourea, a precursor to N,N'-diisopropylcarbodiimide, has been optimized for environmental sustainability. google.com By using water as a solvent and a recyclable catalyst like PEG-400, the process becomes more environmentally friendly. google.com

Biological and Biochemical Research Applications

Investigation of Enzyme Inhibition Mechanisms

Enzyme inhibitors are crucial for studying reaction mechanisms and have significant therapeutic potential. du.ac.innih.gov N,N'-Bis(1-methylethyl)urea and its derivatives have been explored as inhibitors of several enzyme classes.

Fatty acid synthesis is a critical metabolic pathway, and its inhibition is a target for various therapeutic areas, including cancer and infectious diseases. nih.govnih.gov Some research suggests that 1,3-Diisopropylurea (B130632) may inhibit fatty acid synthesis, a process vital for the growth of cancer cells. smolecule.com The proposed mechanism involves the compound mimicking natural metabolic intermediates, thereby disrupting the biosynthesis of fatty acids. smolecule.com The inhibition of this pathway can lead to reduced cell proliferation and increased cell death in cancer cells. nih.govdiva-portal.org

Lysine-Specific Demethylase 1 (LSD1) is an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histones. nih.govuea.ac.uk Dysregulation of LSD1 activity is associated with various diseases, particularly cancer, making it a promising therapeutic target. nih.govnih.govmdpi.com While direct inhibition by N,N'-Bis(1-methylethyl)urea is not extensively documented, the urea (B33335) scaffold is a key feature in various known LSD1 inhibitors. ontosight.ai The development of both reversible and irreversible LSD1 inhibitors is an active area of research, with the aim of creating specific and potent drugs for a range of diseases. uea.ac.uknih.gov

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes by phosphorylating other proteins. elifesciences.orgpatsnap.com Their dysregulation is implicated in numerous diseases, including cancer. elifesciences.org The modulation of kinase activity is a major focus of drug discovery. patsnap.comnih.gov Urea derivatives are being investigated for their potential to modulate kinase activity. ontosight.ai The structural features of these compounds allow them to interact with the kinase domain, potentially altering its conformation and function. elifesciences.org

Epigenetic Modulation via Lysine-Specific Demethylase 1 (LSD1) Inhibition

Molecular Interactions with Biological Macromolecules

The biological effects of N,N'-Bis(1-methylethyl)urea are rooted in its interactions with macromolecules. The urea group can form hydrogen bonds, while the isopropyl groups can engage in hydrophobic interactions. smolecule.comnih.gov These noncovalent interactions are fundamental to how small molecules bind to proteins and other biological targets. nih.govljmu.ac.ukfrontiersin.org The ability of urea to interact with aromatic and other functional groups on proteins can influence their stability and conformation. nih.gov

Biological Activity of N,N-Bis(1-methylethyl)urea and its Derivatives

The core structure of N,N'-Bis(1-methylethyl)urea serves as a scaffold for creating a variety of derivatives with diverse biological activities. ontosight.aiontosight.ai

Urea derivatives have shown promise as anticancer agents. ontosight.aimdpi.com Research indicates that some diisopropylurea compounds possess anticancer properties. smolecule.com The mechanism of action for the anticancer effects of 1,3-Diisopropylurea may involve the inhibition of fatty acid synthesis, which is crucial for the rapid division of cancer cells. smolecule.com Furthermore, derivatives of urea have been designed and synthesized to exhibit potent activity against various human tumor cell lines. nih.gov For example, certain N,N'-diarylurea derivatives have demonstrated cytotoxic effects against breast cancer cells. mdpi.com

Table of Investigated Biological Activities

| Activity Class | Specific Target/Process | Derivative Type | Observed Effect | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | Fatty Acid Synthesis | N,N'-Diisopropylurea | Potential inhibition of cancer cell growth | smolecule.com |

| Enzyme Inhibition | Lysine-Specific Demethylase 1 (LSD1) | Urea-based compounds | Basis for inhibitor design | ontosight.aiuea.ac.uk |

| Anticancer | Various Tumor Cell Lines | N,N'-diarylurea derivatives | Cytotoxicity, Apoptosis induction | mdpi.comnih.gov |

Antimicrobial Potential

The exploration of urea derivatives for antimicrobial properties is an active area of research. ontosight.aiontosight.ai While the broader class of urea compounds is investigated for antibacterial and antifungal activities, the specific antimicrobial profile of this compound is not extensively documented. ontosight.ai

One study investigating a series of novel sulfamethoxazole (B1682508) ureas and oxalamides as potential antimycobacterial agents tested the activity of various compounds against Mycobacterium avium and Mycobacterium tuberculosis. In this research, this compound, referred to as N,N-diisopropylurea in the study, was found to be inactive against M. avium. mdpi.com

In contrast, some predictive models based on chemical structure have suggested a potential for antimicrobial function. For instance, one analysis predicted a moderate probability for this compound to be associated with antimicrobial use. However, such predictions require experimental validation.

Antiviral Activities

Direct antiviral properties of this compound have not been extensively reported in the available scientific literature. Research into the antiviral potential of urea derivatives is ongoing, with some compounds within this broad class being explored for their effects against various viruses. ontosight.ai

The compound has appeared in the context of antiviral research primarily as a byproduct of chemical synthesis. For example, N,N'-diisopropylurea is a known byproduct in reactions using N,N'-Diisopropylcarbodiimide (DIC), a common coupling agent. wikipedia.org In one instance, it was noted as being removed during the synthesis of a nucleoside ester prodrug with potential therapeutic application against SARS-CoV-2. polyu.edu.hk This indicates its presence in a synthetic pathway for an antiviral candidate, rather than having direct antiviral action itself.

Neurological Effects

The direct neurological effects of this compound are not well-defined in dedicated studies. However, toxicological data on related compounds suggest that the diisopropylurea moiety may be associated with neurological symptoms.

N,N'-Diisopropylcarbodiimide (DIC) is known to hydrolyze into N,N'-diisopropylurea. Toxicological studies on DIC have reported neurological effects at high doses. In studies conducted on F344/N rats, high doses of DIC were associated with neurological symptoms, including ataxia, seizures, lethargy, and in some cases, neuronal necrosis. nih.gov

Furthermore, a more complex derivative, N-diethylaminoethyl-N-isoamyl-N',N'-diisopropylurea (known as P-286), has been studied for its effects on the autonomic nervous system. Research has shown that P-286 can block the release of catecholamines from the adrenal medulla. pageplace.de

The table below summarizes findings from studies on related compounds.

| Compound | Study Subject | Observed Neurological Effects |

| N,N'-Diisopropylcarbodiimide (DIC) | F344/N rats | Ataxia, seizures, lethargy, neuronal necrosis at high doses. nih.gov |

| P-286 | Dogs | Blocks the release of catecholamines from the adrenal medulla. pageplace.de |

Androgen Receptor Modulation

This compound has been investigated for its potential to modulate androgen receptor signaling. The androgen receptor is a key target in various physiological processes and diseases. nih.gov

A significant finding is the ability of 1,3-Diisopropylurea (DIPU) to act as an inhibitor of 5α-reductase. This enzyme is crucial for steroid metabolism as it converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). The inhibition of 5α-reductase by DIPU suggests a potential role in managing androgen-dependent conditions. Research into related nonsteroidal antiandrogens has also been a focus in the development of new therapeutics. wikipedia.org

| Compound | Enzyme/Receptor Target | Finding |

| 1,3-Diisopropylurea (DIPU) | 5α-reductase | Significantly inhibited enzyme activity in cellular models. |

Biomimetic Properties and Molecular Mimicry

The structure of this compound allows it to exhibit biomimetic properties, particularly in its ability to mimic other molecules and participate in molecular recognition processes. This has made it a useful compound in the field of molecular imprinting.

Molecularly Imprinted Polymers (MIPs) are materials designed with specific recognition sites for a target molecule. This compound has been used as a template molecule in the design of MIPs. Its ability to form hydrogen bonds via its urea moiety is a key feature in this application. For instance, it has been suggested that the compound may mimic the biological functions of malonic acid, which could be relevant to its potential inhibition of fatty acid synthesis. smolecule.com

The use of urea-based monomers in creating imprinted polymers for the recognition of oxyanions in polar media has been explored, highlighting the versatility of the urea functional group in molecular mimicry. acs.org

Role as Biochemical Research Tools and Probes

This compound serves as a valuable tool and probe in various biochemical research contexts. Its utility stems from its involvement in several biochemical pathways and synthetic processes.

The compound is utilized in research to study metabolic pathways such as glycolysis, gluconeogenesis, and the inhibition of lipid metabolism. It is also a known byproduct of N,N'-Diisopropylcarbodiimide (DIC), a widely used coupling reagent in solid-phase peptide synthesis. wikipedia.org The solubility of N,N'-diisopropylurea in organic solvents simplifies the purification process in these syntheses compared to byproducts of other carbodiimides. wikipedia.org

Additionally, as mentioned previously, it serves as a template for creating molecularly imprinted polymers (MIPs) designed to selectively bind and remove impurities from active pharmaceutical ingredients (APIs). This application is crucial for the purification of pharmaceuticals where even trace amounts of genotoxic impurities must be removed.

The table below outlines the primary roles of this compound as a biochemical research tool.

| Research Area | Application |

| Metabolism Studies | Used to investigate glycolysis, gluconeogenesis, and lipid metabolism inhibition. |

| Peptide Synthesis | A soluble byproduct of the coupling agent DIC, facilitating purification. wikipedia.org |

| Molecular Imprinting | Acts as a template molecule for creating polymers for selective binding. |

| Pharmaceutical Purification | Used in MIPs to remove genotoxic impurities from APIs. |

Environmental Chemistry and Degradation Studies

Photocatalytic Degradation Pathways

N,N'-Bis(1-methylethyl)urea, also known as 1,3-diisopropylurea (B130632) (DIPU), is recognized as a transformation product resulting from the photocatalytic degradation of more complex chemical compounds, notably herbicides. lookchem.comchemicalbook.comchemicalbook.com The study of its formation provides insight into the environmental breakdown of parent pollutants. Photocatalysis, an advanced oxidation process, utilizes semiconductor materials like titanium dioxide (TiO₂) to generate highly reactive oxygen species (ROS) when irradiated with light, leading to the degradation of organic pollutants. nih.govnih.gov

Research into the photocatalysed degradation of the herbicide Bromacil in aqueous suspensions of titanium dioxide has identified N,N'-Bis(1-methylethyl)urea as a key degradation product. nih.gov The degradation rate in such studies is influenced by factors including pH, catalyst type and concentration, and the presence of other oxidizing agents. nih.gov While the precise, step-by-step mechanism for the formation of N,N'-Bis(1-methylethyl)urea from Bromacil involves complex reactions, the pathway generally proceeds through the cleavage and transformation of the Bromacil molecule. The core uracil (B121893) structure of Bromacil is broken down, and subsequent reactions lead to the formation of the more stable diisopropylurea structure. nih.gov The process is driven by the attack of photogenerated ROS, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•-), on the parent herbicide molecule. nih.gov

The general mechanism for photocatalytic degradation involves the excitation of the photocatalyst (e.g., TiO₂) by photons with sufficient energy, which promotes an electron from the valence band to the conduction band, creating an electron-hole pair. These charge carriers can then react with water and oxygen to produce the ROS that oxidize the organic substrate. mdpi.com The efficiency of these processes can be enhanced by using different types of photocatalysts or by modifying existing ones, for instance, through nitrogen-doping, to make them active under visible light. researchgate.netmdpi.com

Formation as Degradation Products of Herbicides (e.g., Bromacil)

N,N'-Bis(1-methylethyl)urea is a well-documented degradation product of the substituted uracil herbicide Bromacil (5-bromo-3-sec-butyl-6-methyluracil). lookchem.comnih.govguidechem.com Its presence in environmental samples can serve as an indicator of the breakdown of this widely used herbicide. The formation occurs primarily through photocatalysis, where sunlight and a photocatalyst like TiO₂ facilitate the decomposition of the Bromacil molecule. chemicalbook.comnih.gov

In a key study investigating the photocatalytic degradation of Bromacil, researchers used gas chromatography-mass spectrometry (GC-MS) analysis to identify the resulting products. Alongside 5-hydroxy-3-sec-butyl-6-methyl uracil, N,N'-Bis(1-methylethyl)urea was confirmed as a significant byproduct of the degradation process in aqueous TiO₂ suspensions. nih.gov This transformation is important for understanding the environmental persistence and ultimate fate of Bromacil, as the degradation products may have different toxicological and mobility characteristics than the parent compound. lookchem.com

| Parent Herbicide | Chemical Name | Degradation Product | Chemical Name | Primary Degradation Process | Reference |

|---|---|---|---|---|---|

| Bromacil | 5-bromo-3-sec-butyl-6-methylpyrimidine-2,4(1H,3H)-dione | N,N'-Bis(1-methylethyl)urea | 1,3-di(propan-2-yl)urea | Photocatalysis with TiO₂ | nih.gov |

Environmental Fate and Transformation Mechanisms

The environmental fate of N,N'-Bis(1-methylethyl)urea is intrinsically linked to the use and degradation of parent compounds like the herbicide Bromacil. lookchem.com As a transformation product, its appearance, concentration, and persistence in soil and water systems are governed by the degradation rate of the original herbicide and its own susceptibility to further breakdown. lookchem.comnih.gov The compound has been identified as a potential chemical contaminant in the marine environment. europa.eu

The transformation from Bromacil to N,N'-Bis(1-methylethyl)urea represents a significant alteration in chemical structure, involving the cleavage of the uracil ring. nih.gov Once formed, N,N'-Bis(1-methylethyl)urea exhibits moderate thermal stability and relatively low solubility in water, but it is soluble in organic solvents. cymitquimica.com Its low water solubility may affect its mobility in aquatic environments, potentially leading to partitioning into organic matter in soil or sediment.

The presence of the urea (B33335) functional group, with its two N-H groups, allows the molecule to participate in hydrogen bonding, which can influence its interaction with environmental matrices like soil and dissolved organic matter. cymitquimica.com Further environmental transformation of N,N'-Bis(1-methylethyl)urea itself is possible, although less studied than its formation. It could undergo biodegradation, though its stability might be greater than that of the parent herbicide. The study of such transformation products is crucial for a complete assessment of the environmental impact of pesticides, as these products can sometimes be more persistent or mobile than the original chemical. lookchem.com

Applications in Environmental Remediation (e.g., Heavy Metal Complexation)

While N,N'-Bis(1-methylethyl)urea is primarily studied as a degradation product, the inherent chemical properties of its urea functional group suggest potential, though not extensively documented, applications in environmental remediation. The urea moiety is known for its ability to act as a ligand and form complexes with metal ions. rjpbcs.com This coordination can occur through either the oxygen or nitrogen atoms of the urea group, depending on the specific metal ion involved. rjpbcs.com

Studies on urea and its derivatives have demonstrated their capacity for heavy metal complexation. For example, research has shown that urea can form complexes with metal ions such as copper(II), zinc(II), silver(I), and cadmium(II). rjpbcs.com This chelating behavior is fundamental to certain remediation strategies aimed at sequestering toxic heavy metals from contaminated water or soil. Thiourea (B124793) derivatives, which are structurally similar to urea compounds, also act as versatile ligands for various transition metal ions. researchgate.net Although specific studies focusing on N,N'-Bis(1-methylethyl)urea for heavy metal removal are not prominent, the known coordinating ability of the urea functional group provides a basis for this potential application.

Separately, methods for the removal of N,N'-Bis(1-methylethyl)urea itself from solutions, particularly in the context of pharmaceutical manufacturing where it can be an impurity, have been developed. These include advanced separation techniques like using molecularly-imprinted polymers (MIPs) combined with organic solvent nanofiltration, which can achieve high removal efficiency. nih.govekb.eg

| Compound Class | Interacting Metal Ions | Coordination Site | Potential Application | Reference |

|---|---|---|---|---|

| Urea | Cu(II), Zn(II), Ag(I), Cd(II), Hg(II), Fe(III), Pd(II) | Oxygen or Nitrogen atoms | Heavy metal sequestration | rjpbcs.com |

| Thiourea Derivatives | Various transition metals (e.g., Ag+, Pb2+, Cu2+) | Sulphur and Nitrogen atoms | Ion extraction, Ion-selective electrodes | researchgate.net |

Comparative Studies and Derivatives of N,n Bis 1 Methylethyl Urea

Analysis of Thiourea (B124793) Analogues (e.g., N,N'-Diisopropylthiourea)

N,N'-Diisopropylthiourea, the thiourea analogue of N,N-Bis(1-methylethyl)urea, serves as a crucial point of comparison. It is an important intermediate in the synthesis of various compounds, including cefathiamidine (B193784) and N,N'-diisopropylcarbodiimide (DCC). nih.gov The synthesis of N,N'-diisopropylthiourea can be achieved through methods such as the reaction of thiourea and diisopropylamine (B44863) in the presence of a catalyst like PEG-400 in water, offering a green and efficient route. nih.govchemicaljournal.in

Substituted thioureas, including the diisopropyl derivative, are known to form stable, neutral coordination compounds with a variety of transition metal ions. iucr.orgresearchgate.net These complexes are of interest due to their potential applications as reagents for metal ion separation and as agents with biological activity. iucr.orgresearchgate.net The coordination typically occurs through the sulfur atom of the C=S group. iucr.orgmdpi.com

The single crystal X-ray structure of the zinc(II) complex, [ZnCl₂(diptu)₂] (where diptu = N,N'-diisopropylthiourea), has been determined, revealing a distorted tetrahedral geometry around the zinc atom. iucr.orgresearchgate.netmdpi.com In this complex, the zinc atom is coordinated to two sulfur atoms from the monodentate diisopropylthiourea ligands and two chloride ions. iucr.orgresearchgate.netmdpi.com The structure is stabilized by intramolecular N-H···Cl hydrogen bonding. iucr.orgmdpi.com

Furthermore, zinc(II) complexes of N,N'-diisopropylthiourea have been utilized as effective single-source precursors for the preparation of zinc sulfide (B99878) (ZnS) nanoparticles. benthamdirect.comnih.gov These air-stable and inexpensive complexes pyrolyze cleanly to produce high-quality ZnS nanoparticles that exhibit quantum confinement effects. benthamdirect.comnih.gov

Spectroscopic analysis, including FT-IR and NMR, is crucial for the characterization of N,N'-diisopropylthiourea and its metal complexes. In the FT-IR spectra of the metal complexes, a shift in the N-H stretching vibrations to higher wavenumbers and a shift in the band associated with the C-N bond to higher frequencies are observed. mdpi.com This indicates coordination through the sulfur atom and an increase in the double bond character of the C-N bond upon complex formation. mdpi.com

Table 10.1.1: Selected Properties of N,N'-Diisopropylthiourea

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆N₂S |

| Molecular Weight | 160.28 g/mol nih.gov |

| Melting Point | 143-145 °C acs.orgbenthamdirect.com |

| Appearance | White to off-white crystal powder rsc.org |

Examination of N-Isopropylurea and other Mono-Substituted Urea (B33335) Analogues

N-Isopropylurea, a mono-substituted analogue, provides a simpler model for understanding the properties of this compound. Its chemical formula is C₄H₁₀N₂O, and it is also known as propan-2-ylurea. ontosight.ai It is a white crystalline solid with a reported melting point around 154.25°C.

The synthesis of N-substituted ureas like N-isopropylurea can be achieved through several methods. A common and scalable approach is the nucleophilic addition of the corresponding amine (isopropylamine) to potassium isocyanate in an aqueous medium, which avoids the need for organic co-solvents and catalysts. rsc.org Another general method involves the direct N-alkylation of urea with an alkylating agent. google.com

Conformational analysis of N-isopropylurea, performed using computational methods like B3LYP/DZVP2 and MP2/aug-cc-pVDZ, reveals the existence of cis and trans isomers that adopt an anti geometry. acs.orgnih.gov The syn geometry does not correspond to a stationary point on the potential energy surface for alkylureas. acs.orgnih.gov The calculated geometries show good agreement with crystal structure data. acs.orgnih.gov The rotational barrier for the isopropyl group in N-isopropylurea has been predicted to be 6.0 kcal/mol at the MP2 level of theory. acs.orgnih.gov

These mono-substituted ureas are valuable as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai For instance, N-isopropylurea is a critical component in the synthesis of Mavacamten.

Table 10.2.1: Physicochemical Data for N-Isopropylurea

| Property | Value |

|---|---|

| IUPAC Name | propan-2-ylurea |

| Molecular Formula | C₄H₁₀N₂O ontosight.ai |

| Molecular Weight | 102.14 g/mol |

| Melting Point | ~154.25 °C |

Synthesis and Characterization of Complex Bis-Urea Derivatives

The urea functionality is a versatile building block for the construction of complex supramolecular architectures, including bis-urea derivatives. These compounds often exhibit interesting host-guest properties and self-assembly behaviors driven by hydrogen bonding.

A notable example is the synthesis of bis-urea-functionalized pillar nih.govarenes. benthamdirect.comnih.gov The crystal structure of one such derivative reveals that it can encapsulate a dimethyl formamide (B127407) (DMF) molecule within its macrocyclic cavity. benthamdirect.comnih.gov The stability of this inclusion complex is attributed to strong hydrogen-bonding interactions between the urea hydrogen atoms and the guest molecule. benthamdirect.comnih.gov Furthermore, intermolecular hydrogen bonding between the urea groups of adjacent macrocycles can lead to the formation of supramolecular dimers. benthamdirect.comnih.gov

The synthesis of N,N'-disubstituted ureas can be achieved by reacting amines with isocyanates. nih.govmdpi.com This method has been employed to create a variety of urea derivatives, including those with complex heterocyclic scaffolds. For example, novel thiourea and urea derivatives bearing 1,2,4-triazole (B32235) moieties have been synthesized and characterized. nih.gov

The characterization of these complex bis-urea derivatives relies heavily on single-crystal X-ray diffraction to elucidate their solid-state structures and intermolecular interactions. benthamdirect.comacs.orgnih.gov Spectroscopic techniques such as NMR and FT-IR are also essential for confirming the proposed structures. nih.govmdpi.com In the crystal structures of diaryl ureas, the "urea tape" motif, which consists of a one-dimensional chain of bifurcated N-H···O hydrogen bonds, is a common feature. acs.org However, in derivatives with strongly electron-withdrawing groups or other competitive hydrogen-bonding sites, like in N,N'-bis(3-pyridyl)urea, this tape motif can be disrupted in favor of other interactions. acs.org

The synthesis of ONO pincer ligand precursors often involves the creation of bis-urea structures. For instance, 2,6-bis(N-isopropyl-N'-methyleneimidazole-2-one)pyridine has been synthesized and used to form metal complexes. mdpi.com

Table 10.3.1: Examples of Complex Bis-Urea Derivatives

| Derivative Type | Key Structural Feature | Application/Property |

|---|---|---|

| Pillar nih.govarene Bis-Urea | Macrocyclic host with urea functionalities | Host-guest chemistry, encapsulation of small molecules benthamdirect.comnih.gov |

| 1,2,4-Triazole-containing Bis-Urea | Heterocyclic moieties attached to urea | Potential biological activities nih.gov |

| N,N'-Bis(3-pyridyl)urea | Pyridyl groups as hydrogen bond acceptors | Study of hydrogen bonding patterns, disruption of urea tape acs.org |

Structure-Activity Relationships in Alkyl- and Aryl-Substituted Urea Derivatives

Structure-activity relationship (SAR) studies of substituted urea derivatives are crucial for the rational design of molecules with desired biological activities, including antimicrobial, anticancer, and anticonvulsant properties. benthamdirect.comnih.govnih.gov

In a series of urea derivatives tested for anti-tuberculosis activity, a clear SAR emerged. researchgate.netnih.gov Potent activity was associated with compounds featuring a bulky aliphatic ring system, such as adamantyl, at one position of the urea, and an aryl ring at the other. researchgate.netnih.gov Substitution of the adamantyl group with smaller cyclic groups like cyclohexyl or cyclopentyl led to a significant decrease in activity. nih.gov This suggests that bulky, hydrophobic groups are preferred for maximal activity in this series. researchgate.netnih.gov

For urea derivatives containing 1,2,4-triazole moieties, SAR studies revealed that thiourea derivatives were generally more potent than their corresponding urea counterparts in terms of larvicidal activity. nih.gov Specifically, a 4-trifluorophenyl group on the thiourea moiety resulted in the highest mortality against Aedes aegypti larvae. nih.gov

In the context of tyrosinase inhibitors, SAR studies of isatin (B1672199) derivatives with alkyl/aryl urea groups showed that compounds with electron-donating groups on the phenyl ring generally had higher inhibitory activity than those with halogen groups. benthamdirect.com For alkyl urea substituted compounds, the inhibitory activity decreased as the carbon number of the alkyl group increased. benthamdirect.com

The synthesis of N-aryl-N'-heteroaryl-substituted ureas and thioureas for anticonvulsant activity has also been explored. nih.gov These studies help in understanding the structural requirements for interaction with specific biological targets. The central urea or thiourea moiety often plays a key role in forming hydrogen bonds with target receptors. chemicaljournal.in

Systematic modification of different parts of the urea scaffold, including the alkyl and aryl substituents, allows for the development of detailed SAR models. mdpi.comnih.govacs.org These models are instrumental in optimizing lead compounds to enhance their potency and selectivity. nih.govacs.org

Table 10.4.1: SAR Summary for Selected Urea Derivatives

| Biological Activity | Favorable Structural Features | Unfavorable Structural Features |

|---|---|---|

| Anti-tuberculosis | Bulky aliphatic ring (e.g., adamantyl) + aryl ring researchgate.netnih.gov | Smaller cyclic groups (e.g., cyclohexyl) nih.gov |

| Larvicidal (vs. A. aegypti) | Thiourea over urea; 4-trifluorophenyl group nih.gov | Urea over thiourea nih.gov |

Investigation of Related Organic Compounds (e.g., Methanimidamide Derivatives with Bulky Aryl Groups)

Methanimidamides, which share a structural relationship with ureas, have also been the subject of comparative studies, particularly focusing on the influence of bulky substituents. N,N'-Bis(1-methylethyl)methanimidamide, with its two isopropyl groups, serves as a reference for comparison with derivatives bearing larger aryl groups.

The synthesis of N,N'-Bis(1-methylethyl)methanimidamide can be achieved through the reaction of diisopropylamine with triethyl orthoformate. This compound is primarily used as an intermediate in organic synthesis.

In contrast, methanimidamide derivatives with bulky aryl groups, such as N,N'-bis[2,6-bis(1-methylethyl)phenyl]methanimidamide, exhibit distinct properties. smolecule.com The large aryl groups provide significant steric hindrance, which can enhance the stability of metal complexes formed with these ligands and influence their coordination chemistry. smolecule.com For example, N,N'-bis(2,6-diisopropylphenyl)formamidine acts as a bidentate ligand, forming stable complexes with various metals, and is used in the synthesis of coordination complexes. smolecule.com The steric bulk of these aryl groups can lead to greater selectivity in metal-ligand binding compared to the simpler isopropyl groups.